3-Deazaguanylic acid

IMPDH inhibition purine nucleotide biosynthesis enzyme kinetics

3-Deazaguanylic acid (3-deaza-GMP, CAS 56039-13-5) is the 5′-monophosphate nucleotide of 3-deazaguanine, a synthetic purine analog in which the N-3 nitrogen of guanine is replaced by a carbon atom. First synthesized via a novel imidazole ring-closure strategy , 3-deazaguanylic acid belongs to a class of guanine antimetabolites that exhibit potent, broad-spectrum antiviral activity against at least 16 DNA and RNA viruses in vitro, including influenza, parainfluenza, herpes, and rhino viruses.

Molecular Formula C11H15N4O8P
Molecular Weight 362.23 g/mol
CAS No. 56039-13-5
Cat. No. B1195334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazaguanylic acid
CAS56039-13-5
Synonyms3-deazaguanylic acid
Molecular FormulaC11H15N4O8P
Molecular Weight362.23 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C11H15N4O8P/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(23-11)2-22-24(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1
InChIKeySMOXFGDCBYPWTB-MGUDNFKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deazaguanylic Acid (CAS 56039-13-5): A Synthetic Guanine Nucleotide Analog for Antiviral and Anticancer Research


3-Deazaguanylic acid (3-deaza-GMP, CAS 56039-13-5) is the 5′-monophosphate nucleotide of 3-deazaguanine, a synthetic purine analog in which the N-3 nitrogen of guanine is replaced by a carbon atom [1]. First synthesized via a novel imidazole ring-closure strategy [1], 3-deazaguanylic acid belongs to a class of guanine antimetabolites that exhibit potent, broad-spectrum antiviral activity against at least 16 DNA and RNA viruses in vitro, including influenza, parainfluenza, herpes, and rhino viruses [2]. The compound also demonstrates oral antiviral efficacy in vivo with a therapeutic index of 16 against influenza and parainfluenza infections in mice [2].

Why 3-Deazaguanylic Acid Cannot Be Substituted by Generic Guanine Nucleotides or Base/Nucleoside Analogs


Generic substitution with natural guanylic acid (GMP), unmodified guanine analogs, or even the corresponding base (3-deazaguanine) and nucleoside (3-deazaguanosine) forms is not functionally equivalent. The 5′-monophosphate nucleotide (3-deazaguanylic acid) is the direct inhibitory species against IMP dehydrogenase (IMPDH), the rate-limiting enzyme of de novo guanine nucleotide biosynthesis; the base and nucleoside require intracellular activation via HGPRT or nicotinamide riboside kinase, respectively, introducing activation-dependence and potential resistance mechanisms [1]. Furthermore, the single C-for-N substitution at position 3 confers resistance to metabolic inactivation by deamination and xanthine oxidase—pathways that rapidly degrade natural guanine and many guanine-based drugs—resulting in prolonged half-life of active metabolites in vivo [2]. These structural features mean that procurement decisions cannot simply default to cheaper or more readily available guanine analogs without losing these specific pharmacological properties.

3-Deazaguanylic Acid (CAS 56039-13-5): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Direct IMP Dehydrogenase Inhibition by 3-Deazaguanylic Acid vs. Pro-Drug Base/Nucleoside Forms Requiring Metabolic Activation

3-Deazaguanylic acid (3-deaza-GMP) directly inhibits IMP dehydrogenase without requiring metabolic activation, whereas 3-deazaguanine (base) requires conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and 3-deazaguanosine (nucleoside) requires phosphorylation by nicotinamide riboside kinase [1][2]. In L1210 leukemia cells, the IC50 of 3-deazaguanine was 3.5 µM in HGPRT-proficient L1210/0 cells vs. 620 µM in HGPRT-deficient L1210/3-DG cells, representing a 177-fold loss of potency when activation is blocked [3]. This demonstrates that the active nucleotide form (3-deazaguanylic acid) bypasses a major resistance mechanism that limits the base pro-drug.

IMPDH inhibition purine nucleotide biosynthesis enzyme kinetics

Broad-Spectrum Antiviral Activity with Quantified In Vivo Therapeutic Index of 16 Against Influenza and Parainfluenza

3-Deazaguanylic acid, together with its base and nucleoside counterparts, demonstrated a therapeutic index (TI) of 16 in mice against both influenza types A and B and parainfluenza type 1 (Sendai) virus infections when administered orally [1]. In vitro, the compound class inhibited 9 RNA and 7 DNA viruses, including influenza, parainfluenza, rhino-, vesicular stomatitis, adeno-, herpes-, cytomegalo-, vaccinia, pseudorabies, and myxoma viruses [1]. This broad-spectrum antiviral coverage across both RNA and DNA viruses is a differentiating feature that distinguishes this compound class from many narrow-spectrum antivirals.

antiviral influenza therapeutic index in vivo efficacy

11-Fold Higher Selectivity Index Than Ribavirin Against Respiratory Syncytial Virus (RSV)

In a comparative study of 20 antiviral compounds against respiratory syncytial virus (RSV) in HeLa cells, 3-deazaguanine demonstrated an average 50% effective dose (ED50) of 1.65 µg/mL against eight RSV strains, compared to 5.82 µg/mL for ribavirin [1]. Critically, 3-deazaguanine exhibited a selectivity index (ratio of cytotoxic to antiviral concentration) that exceeded that of ribavirin by 11-fold [1]. Ribavirin, a first-line clinical agent for severe RSV, thus showed both lower potency and a narrower therapeutic window in this head-to-head comparison.

respiratory syncytial virus selectivity index ribavirin comparator antiviral potency

Metabolic Stability Superiority: Resistance to Deamination and Xanthine Oxidase vs. Natural Guanine Nucleotides

The C-for-N substitution at position 3 of the purine ring renders 3-deazaguanine and its nucleotides resistant to two major metabolic inactivation pathways that limit natural guanine and many guanine-based therapeutics: deamination (conversion to 3-deazaxanthine) and oxidation by xanthine oxidase [1]. Preclinical pharmacokinetic studies confirmed this resistance with a prolonged plasma half-life of radiolabeled dezaguanine in rats [1]. In contrast, natural guanine nucleotides are rapidly deaminated by guanine deaminase and oxidized by xanthine oxidase, limiting their effective duration of action. This metabolic stability is a direct structural consequence of the 3-deaza modification and applies to the entire compound class, including 3-deazaguanylic acid.

metabolic stability deamination resistance xanthine oxidase prolonged half-life

Solid Tumor Selectivity Profile: Preferential Activity Against Mammary Adenocarcinomas vs. Modest Anti-Leukemic Activity

Unlike many purine antimetabolites (e.g., 6-thioguanine, 6-mercaptopurine) that show their most pronounced activity against hematological malignancies, 3-deazaguanine (the base precursor to 3-deazaguanylic acid) exhibits a distinctive selectivity for solid tumors, particularly mammary adenocarcinomas [1]. The compound demonstrated significant activity against slow and fast-growing mammary tumors, hormone-sensitive and hormone-insensitive tumors, and the subrenal capsule-implanted human breast cancer xenograft MX-1, while showing only modest activity against transplantable rodent leukemias [1]. This inverted selectivity profile (solid tumor > leukemia) represents a meaningful differentiation from classical purine antimetabolites.

solid tumor mammary adenocarcinoma tumor selectivity xenograft

Blood-Brain Barrier Penetration: A Differentiating Property vs. Most Nucleotide Analogs

3-Deazaguanine (dezaguanine), the base form that is intracellularly converted to 3-deazaguanylic acid, has been shown to cross the blood-brain barrier in preclinical models [1]. This property is notable because most nucleotide analogs, including natural GMP and many synthetic nucleoside/nucleotide drugs, exhibit negligible CNS penetration due to the polar phosphate group and efflux transporter recognition. In the 1977 antiviral study by Allen et al., herpes encephalitis was altered only when 3-deazaguanine drugs were applied directly into the brain, indicating that while CNS penetration occurs, achieving therapeutic brain concentrations for herpes encephalitis required direct intracerebral administration [2]. This BBB permeability distinguishes the compound from nucleotide analogs that are peripherally restricted.

blood-brain barrier CNS penetration brain tumor herpes encephalitis

Optimal Research and Industrial Application Scenarios for 3-Deazaguanylic Acid (CAS 56039-13-5)


IMPDH-Targeted Drug Discovery: Bypassing Pro-Drug Activation Confounds

For enzymatic and cellular assays targeting inosine monophosphate dehydrogenase (IMPDH), 3-deazaguanylic acid provides the direct inhibitory species without the confounding requirement for intracellular activation via HGPRT or nucleoside kinases. This is critical when screening in HGPRT-deficient cell lines (e.g., L1210/3-DG), where the base pro-drug loses 177-fold potency [1]. Using the pre-formed nucleotide ensures that observed pharmacological effects reflect genuine IMPDH inhibition rather than variable activation efficiency, enabling cleaner structure-activity relationship (SAR) studies and more reproducible IC50 determinations.

Broad-Spectrum Antiviral Screening Programs with In Vivo Translation Potential

3-Deazaguanylic acid, as part of the 3-deazaguanine class, has demonstrated oral efficacy with a therapeutic index of 16 against influenza and parainfluenza in mice [1]. This compound class is suitable for broad-spectrum antiviral screening programs, having shown in vitro inhibition of at least 16 diverse DNA and RNA viruses [1]. Its 11-fold selectivity advantage over ribavirin in RSV models [2] further supports its use in respiratory virus drug discovery, particularly for identifying backup candidates with wider safety margins.

Breast Cancer and Solid Tumor Xenograft Pharmacology Studies

The 3-deazaguanine scaffold demonstrates preferential activity against solid tumors—particularly mammary adenocarcinomas across multiple subtypes (slow/fast-growing, hormone-sensitive/insensitive) and the MX-1 human breast cancer xenograft [1]. 3-Deazaguanylic acid is well-suited for mechanistic pharmacology studies investigating IMPDH-dependent tumor cell death in solid tumor contexts, where classical purine antimetabolites optimized for leukemias have shown limited efficacy [1].

Metabolic Stability and CNS-Penetration Comparative Studies

The 3-deaza modification confers resistance to deamination and xanthine oxidase metabolism, resulting in prolonged active metabolite half-life [1]. Combined with documented blood-brain barrier penetration [1], 3-deazaguanylic acid serves as a valuable tool compound for comparative pharmacokinetic studies evaluating the impact of nucleotide modifications on metabolic stability and tissue distribution, including CNS exposure.

Quote Request

Request a Quote for 3-Deazaguanylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.